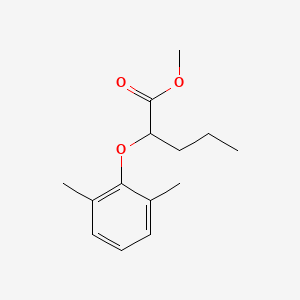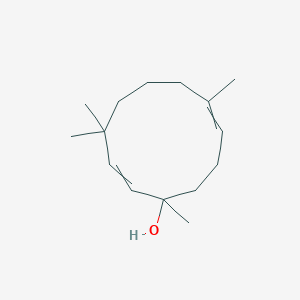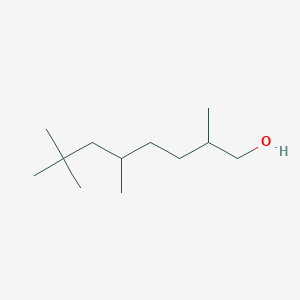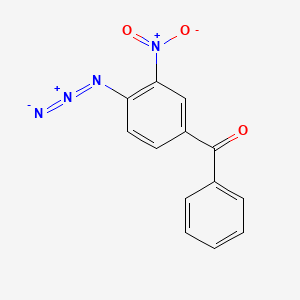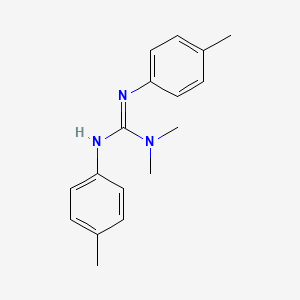
N,N-Dimethyl-N',N''-bis(4-methylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine is a guanidine derivative characterized by its unique structure, which includes two 4-methylphenyl groups attached to a guanidine core. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them valuable in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of amines with carbodiimides. This method typically requires the use of thioureas in conjunction with thiophilic metal salts or other activating agents . Another method involves the use of S-methylisothioureas as guanylating agents .
Industrial Production Methods
Industrial production of guanidines often involves the use of cyanamides and catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thioureas, carbodiimides, and cyanamides . The reactions often require the presence of catalysts such as scandium (III) triflate or ytterbium triflate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with carbodiimides typically yields N,N’,N’'-trisubstituted guanidines .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine involves its ability to form hydrogen bonds and interact with various molecular targets. The guanidine functionality allows it to bind to enzymes and receptors, thereby modulating their activity . The high basicity of guanidines also contributes to their ability to interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar structures but different substituents on the guanidine core.
S-methylisothioureas: These compounds are used as guanylating agents and have similar reactivity.
Uniqueness
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine is unique due to its specific structure, which includes two 4-methylphenyl groups. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
112463-60-2 |
|---|---|
Molekularformel |
C17H21N3 |
Molekulargewicht |
267.37 g/mol |
IUPAC-Name |
1,1-dimethyl-2,3-bis(4-methylphenyl)guanidine |
InChI |
InChI=1S/C17H21N3/c1-13-5-9-15(10-6-13)18-17(20(3)4)19-16-11-7-14(2)8-12-16/h5-12H,1-4H3,(H,18,19) |
InChI-Schlüssel |
XVORLMQBSKYWIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


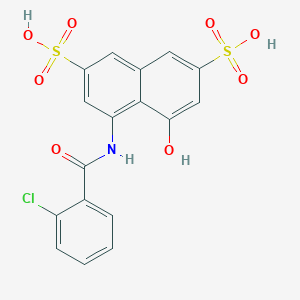
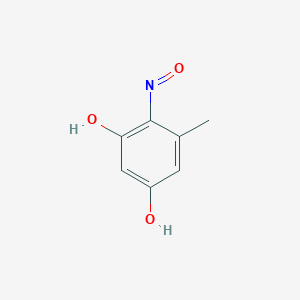

![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)

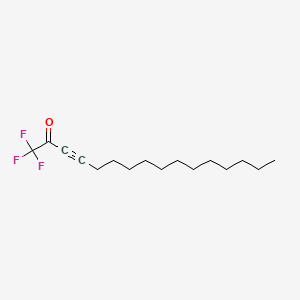
![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)
